Welcome to the BenchChem Online Store!
molecular formula C10H14N2O2S B8277552 4-(Butylsulfanyl)-2-nitroaniline

4-(Butylsulfanyl)-2-nitroaniline

Cat. No. B8277552
M. Wt: 226.30 g/mol
InChI Key: CAEMAVFCMWOXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04072696

Procedure details

5 G. of 1-acetamido-2-nitro-4-thiocyanatobenzene and 2.8 ml. of n-butyl bromide are added to a solution of 4.8 g. of potassium hydroxide in 70 ml. of n-butanol. The mixture is left overnight at room temperature, then diluted with water. 1-Amino-2-nitro-4-n-butylthiobenzene is isolated by extraction with chloroform.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]#N)=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15])(=O)C.[CH2:17](Br)[CH2:18][CH2:19]C.[OH-].[K+].C(O)CCC>O.C(Cl)(Cl)Cl>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][CH2:17][CH2:18][CH3:19])=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)SC#N)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SCCCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.